1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1253791-44-4
VCID: VC0108973
InChI: InChI=1S/C17H17N3O3/c1-11(2)8-9-20-15-13(16(21)23-17(20)22)10-18-14(19-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
SMILES: CC(C)CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Molecular Formula: C17H17N3O3
Molecular Weight: 311.341

1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

CAS No.: 1253791-44-4

Cat. No.: VC0108973

Molecular Formula: C17H17N3O3

Molecular Weight: 311.341

* For research use only. Not for human or veterinary use.

1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione - 1253791-44-4

Specification

CAS No. 1253791-44-4
Molecular Formula C17H17N3O3
Molecular Weight 311.341
IUPAC Name 1-(3-methylbutyl)-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Standard InChI InChI=1S/C17H17N3O3/c1-11(2)8-9-20-15-13(16(21)23-17(20)22)10-18-14(19-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Standard InChI Key VARUIMFRYOJONU-UHFFFAOYSA-N
SMILES CC(C)CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3

Introduction

1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D] oxazine-2,4-dione is a complex heterocyclic compound with the molecular formula C₁₇H₁₇N₃O₃ and a molecular weight of 311.34 g/mol. It is identified by the CAS number 1253791-44-4 and is also known as 2H-Pyrimido[4,5-d] oxazine-2,4(1H)-dione, 1-(3-methylbutyl)-7-phenyl- .

Synthesis Methods

The synthesis of 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D] oxazine-2,4-dione typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, such as the reaction of a pyrimidine derivative with an oxazine precursor in the presence of a suitable catalyst.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can introduce or remove functional groups, altering its chemical properties and potential applications.

Reaction TypeDescription
OxidationIntroduces oxygen-containing functional groups.
ReductionRemoves oxygen-containing functional groups or adds hydrogen atoms.
SubstitutionReplaces one functional group with another.

Research and Biological Applications

1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D] oxazine-2,4-dione is used as a building block for synthesizing more complex molecules and is investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its mechanism of action involves interaction with specific molecular targets, modulating their activity.

Suppliers and Availability

The compound is available from several suppliers, including Matrix Scientific and American Custom Chemicals Corporation, with varying packaging options and prices .

SupplierProduct NumberPurityQuantityPrice
Matrix Scientific05818195%1g$524
American Custom Chemicals CorporationCHM013037295%1mg$647.61

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator